molecular formula C9H8FNO4 B3059168 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone CAS No. 949159-96-0

1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone

Cat. No. B3059168
CAS RN: 949159-96-0
M. Wt: 213.16
InChI Key: UUCBLRQJSNMHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H8FNO4 . It is a derivative of ethanone, which is characterized by a fluoro, methoxy, and nitro group attached to a phenyl ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8FNO4/c1-5(12)6-3-9(15-2)7(10)4-8(6)11(13)14/h3-4H,1-2H3 . This indicates that the compound has a single carbon atom connected to a phenyl ring with a fluoro, methoxy, and nitro group attached.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.16 . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone and its derivatives have been extensively researched for their potential antimicrobial properties. For instance, novel Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, have demonstrated significant in vitro antimicrobial activity against various organisms. Such derivatives can be seen as promising candidates for developing new antimicrobial agents (Puthran et al., 2019). Moreover, a series of isoxazoles synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone has also shown notable antimicrobial efficacy, further underscoring the potential of these compounds in antimicrobial research (Kumar et al., 2019).

Solid-State Fluorescence

The compound 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone, which is related to 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone, has been the focus of studies examining solid-state fluorescence. This compound exhibited different fluorescent colors and host–guest structures in various crystalline forms, demonstrating its potential for applications in materials science, particularly in the development of fluorescent materials (Dong et al., 2012).

Charge Density Analysis

In-depth charge density analysis has been conducted on related compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone, providing insights into intra- and intermolecular bonding features. Such studies are crucial for understanding the electronic properties of these compounds, which can have implications in the development of new materials and pharmaceuticals (Hibbs et al., 2003).

properties

IUPAC Name

1-(4-fluoro-5-methoxy-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(12)6-3-9(15-2)7(10)4-8(6)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCBLRQJSNMHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696752
Record name 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

949159-96-0
Record name 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Reactant of Route 3
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.